molecular formula C7H14N2O B13984655 1-Oxa-3,8-diazaspiro[4.5]decane

1-Oxa-3,8-diazaspiro[4.5]decane

Cat. No.: B13984655
M. Wt: 142.20 g/mol
InChI Key: POIQNNXFZFULGW-UHFFFAOYSA-N
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Description

1-Oxa-3,8-diazaspiro[45]decane is a heterocyclic compound characterized by a spirocyclic structure, which includes an oxygen atom and two nitrogen atoms within its ring system

Preparation Methods

The synthesis of 1-Oxa-3,8-diazaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This method is advantageous due to the availability of the starting materials and the relatively straightforward reaction conditions. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the spirocyclic structure.

In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This can include the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-Oxa-3,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups into the spirocyclic structure.

Scientific Research Applications

1-Oxa-3,8-diazaspiro[4.5]decane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Oxa-3,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, certain derivatives have been shown to inhibit neural calcium uptake, which can protect against brain edema and memory deficits . The compound’s effects are mediated through its binding to receptors or enzymes, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

1-Oxa-3,8-diazaspiro[4.5]decane can be compared with other spirocyclic compounds, such as:

The uniqueness of 1-Oxa-3,8-diazaspiro[4

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

1-oxa-3,8-diazaspiro[4.5]decane

InChI

InChI=1S/C7H14N2O/c1-3-8-4-2-7(1)5-9-6-10-7/h8-9H,1-6H2

InChI Key

POIQNNXFZFULGW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CNCO2

Origin of Product

United States

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